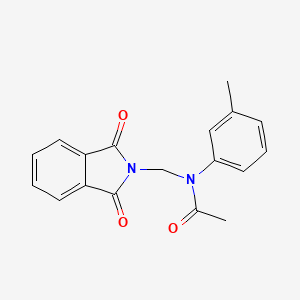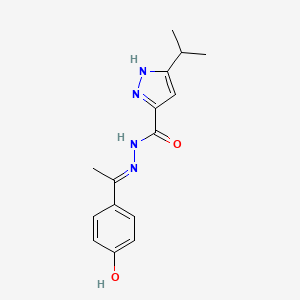![molecular formula C27H27ClN4O3 B11674637 3-chloro-N-{3-[(1E)-1-(2-{[4-(morpholin-4-ylmethyl)phenyl]carbonyl}hydrazinylidene)ethyl]phenyl}benzamide](/img/structure/B11674637.png)
3-chloro-N-{3-[(1E)-1-(2-{[4-(morpholin-4-ylmethyl)phenyl]carbonyl}hydrazinylidene)ethyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-{3-[(1E)-1-[({4-[(morpholin-4-yl)methyl]phenyl}formamido)imino]ethyl]phenyl}benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with a chloro group and a morpholine moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{3-[(1E)-1-[({4-[(morpholin-4-yl)methyl]phenyl}formamido)imino]ethyl]phenyl}benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 3-chlorobenzoic acid with an appropriate amine under dehydrating conditions, such as using thionyl chloride or phosphorus trichloride.
Introduction of the Morpholine Moiety: The morpholine group can be introduced through nucleophilic substitution reactions. For example, 4-(chloromethyl)morpholine can react with a phenylamine derivative to form the desired morpholine-substituted intermediate.
Coupling Reactions: The final step involves coupling the morpholine-substituted intermediate with the benzamide core. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-{3-[(1E)-1-[({4-[(morpholin-4-yl)methyl]phenyl}formamido)imino]ethyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the imine or amide functionalities, potentially converting them to amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
3-Chloro-N-{3-[(1E)-1-[({4-[(morpholin-4-yl)methyl]phenyl}formamido)imino]ethyl]phenyl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound may serve as a lead molecule for developing new drugs, particularly those targeting specific receptors or enzymes.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins or nucleic acids.
Materials Science: The compound’s unique structure may make it suitable for developing novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-chloro-N-{3-[(1E)-1-[({4-[(morpholin-4-yl)methyl]phenyl}formamido)imino]ethyl]phenyl}benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The morpholine moiety can enhance its binding affinity and specificity, while the chloro group may influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N-{3-[(1E)-1-[({4-[(piperidin-4-yl)methyl]phenyl}formamido)imino]ethyl]phenyl}benzamide: Similar structure but with a piperidine moiety instead of morpholine.
3-Chloro-N-{3-[(1E)-1-[({4-[(pyrrolidin-4-yl)methyl]phenyl}formamido)imino]ethyl]phenyl}benzamide: Contains a pyrrolidine moiety.
Uniqueness
The presence of the morpholine moiety in 3-chloro-N-{3-[(1E)-1-[({4-[(morpholin-4-yl)methyl]phenyl}formamido)imino]ethyl]phenyl}benzamide distinguishes it from similar compounds. Morpholine can enhance water solubility and improve pharmacokinetic properties, making this compound potentially more effective in certain applications.
Properties
Molecular Formula |
C27H27ClN4O3 |
|---|---|
Molecular Weight |
491.0 g/mol |
IUPAC Name |
3-chloro-N-[3-[(E)-C-methyl-N-[[4-(morpholin-4-ylmethyl)benzoyl]amino]carbonimidoyl]phenyl]benzamide |
InChI |
InChI=1S/C27H27ClN4O3/c1-19(22-4-3-7-25(17-22)29-26(33)23-5-2-6-24(28)16-23)30-31-27(34)21-10-8-20(9-11-21)18-32-12-14-35-15-13-32/h2-11,16-17H,12-15,18H2,1H3,(H,29,33)(H,31,34)/b30-19+ |
InChI Key |
PRTCADPGZGBSTG-NDZAJKAJSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)CN2CCOCC2)/C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)CN2CCOCC2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[1-(3-methylanilino)ethylidene]-1-benzothiophen-3-one](/img/structure/B11674558.png)
![2-(9H-fluoren-9-ylsulfanyl)-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11674575.png)
![{4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11674579.png)
![N-(3-Nitrophenyl)-N-({N'-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11674583.png)
![N-[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B11674589.png)

![ethyl 4-(6-methoxynaphthalen-2-yl)-5-methyl-2-({(E)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)thiophene-3-carboxylate](/img/structure/B11674602.png)
![(2Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11674603.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11674605.png)
![N'-[(E)-(2-methylphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11674608.png)
![1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B11674612.png)
![2-({1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11674614.png)

![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11674621.png)
